molecular formula C6H9NO5 B11941256 3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid CAS No. 63942-67-6

3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid

Cat. No.: B11941256
CAS No.: 63942-67-6
M. Wt: 175.14 g/mol
InChI Key: WVFSQAGWCIATEH-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid is a chemical compound of interest in organic synthesis and biochemical research. With the molecular formula C6H9NO5, this molecule features both carboxylic acid and amide functional groups, making it a potential multifunctional building block for the synthesis of more complex molecules . Its structure is related to derivatives of malonic acid and amino acid analogs, which are commonly investigated for their utility in peptide mimetics and as intermediates in pharmaceutical development . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

63942-67-6

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

3-(carboxymethylamino)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C6H9NO5/c1-3(6(11)12)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)(H,11,12)

InChI Key

WVFSQAGWCIATEH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-Methylmalonylglycine typically involves the reaction of glycine with methylmalonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (+/-)-N-Methylmalonylglycine may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-Methylmalonylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylmalonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(+/-)-N-Methylmalonylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

    Biology: Employed in studies of metabolic pathways involving amino acids and their derivatives.

    Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the quality control of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (+/-)-N-Methylmalonylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.

Comparison with Similar Compounds

Key Observations:

  • Phenyl vs.
  • Lipophilicity : The tert-butylthio group in significantly increases lipophilicity (LogP = 1.76), suggesting the target compound’s methyl group may offer intermediate solubility.
  • Biological Relevance: Compounds like 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid () demonstrate substituent-dependent bioactivity, implying that the target compound’s carboxymethylamino group could enhance interactions with biological targets such as enzymes or receptors.

Biological Activity

3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid, also known as (+/-)-N-Methylmalonylglycine, is a derivative of glycine with significant biochemical relevance. This compound has garnered attention due to its potential roles in metabolic pathways and its interactions with various enzymes involved in amino acid metabolism.

  • Molecular Formula : C₆H₉N₁O₅
  • Molecular Weight : 175.14 g/mol
  • Structure : It features a methylmalonyl group attached to the nitrogen atom of glycine, enhancing its chemical properties and biological relevance.

Biological Significance

Research indicates that this compound plays a crucial role in:

  • Metabolic Pathways : It serves as an important substrate in metabolic processes involving amino acids, potentially acting as a biomarker for certain metabolic disorders.
  • Enzymatic Interactions : The compound may function as an inhibitor or substrate for specific enzymes, influencing amino acid metabolism and highlighting its significance in biochemical research.

Enzymatic Activity

The compound's interaction with enzymes is pivotal for understanding its biological activity. Below is a summary of relevant enzymatic reactions involving this compound:

EnzymeReactionFunction
3-Hydroxyisobutyrate Dehydrogenase(S)3 Hydroxyisobutyric acid+NAD2 Methyl 3 oxopropanoic acid+NADH(S)-3\text{ Hydroxyisobutyric acid}+NAD\rightarrow 2\text{ Methyl 3 oxopropanoic acid}+NADHInvolved in the conversion of hydroxy acids
Aldehyde DehydrogenaseSpecific reactions not detailedGeneral oxidoreductase activity
Peroxisomal Bifunctional EnzymeSpecific reactions not detailedInvolved in fatty acid oxidation

Case Studies and Research Findings

  • Metabolic Disorders : Studies have shown that alterations in the levels of this compound can be associated with various metabolic disorders, suggesting its potential as a biomarker.
  • Inhibition Studies : Research has indicated that this compound can inhibit certain enzymatic activities, which could be leveraged for therapeutic applications in conditions characterized by dysregulated amino acid metabolism .
  • Comparative Analysis : The biological activity of this compound was compared to structurally similar compounds, revealing unique properties attributed to its specific methylmalonyl modification. This modification enhances its reactivity and biological significance compared to simpler analogs like glycine and 2-Methyl-3-oxopropanoic acid.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction parameters. For example, coupling the carboxymethylamino group to the propanoic acid backbone may involve protecting group strategies (e.g., tert-butyl esters or benzyloxycarbonyl groups) to prevent undesired side reactions. Solvents like methanol or chloroform, combined with catalysts such as DCC (dicyclohexylcarbodiimide), can enhance yield . Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to resolve methyl, carboxymethyl, and oxo groups.
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) and carboxylic acid (COOH) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if crystalline derivatives can be obtained .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used. For acidic impurities, ion-exchange chromatography (e.g., Dowex resin) can separate the carboxylic acid moiety. Recrystallization from ethanol/water mixtures may improve purity. Analytical HPLC with a C18 column and UV detection (λ = 210–260 nm) ensures final purity >95% .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior. Molecular docking simulations with target enzymes (e.g., oxidoreductases) assess binding affinity and active-site interactions. QSAR (quantitative structure-activity relationship) models, trained on structurally similar compounds, can forecast pharmacological activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4 PBS).
  • Validate purity via LC-MS and NMR before testing.
  • Employ orthogonal assays (e.g., SPR for binding kinetics and enzymatic assays for functional activity) to cross-verify results .

Q. How can by-products formed during synthesis be identified and minimized?

  • Methodological Answer : By-products often result from incomplete coupling or hydrolysis. LC-MS/MS or GC-MS can identify impurities. Kinetic studies under varying temperatures and pH optimize reaction selectivity. For example, lowering reaction temperature to 0–5°C reduces side reactions in carbodiimide-mediated couplings. Protecting the amino group with Boc (tert-butoxycarbonyl) prior to coupling also minimizes undesired intermediates .

Q. What experimental designs are suitable for studying its interaction with metal ions in catalytic systems?

  • Methodological Answer : Titration calorimetry (ITC) measures binding stoichiometry and thermodynamics. UV-Vis spectroscopy tracks chelation-induced shifts in absorption maxima (e.g., for Fe³⁺ or Cu²⁺). Electrochemical methods (cyclic voltammetry) assess redox activity. Control experiments with EDTA validate metal-specific interactions .

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